N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide
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Overview
Description
N,N-BIS{2-CHLORO-4-[(4-NITROBENZOYL)AMINO]PHENYL}TEREPHTHALAMIDE is a complex organic compound with the molecular formula C20H12Cl2N4O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS{2-CHLORO-4-[(4-NITROBENZOYL)AMINO]PHENYL}TEREPHTHALAMIDE typically involves multi-step organic reactions. The process begins with the nitration of chlorobenzene to form 2-chloro-4-nitroaniline. This intermediate is then reacted with terephthaloyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N,N-BIS{2-CHLORO-4-[(4-NITROBENZOYL)AMINO]PHENYL}TEREPHTHALAMIDE follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS{2-CHLORO-4-[(4-NITROBENZOYL)AMINO]PHENYL}TEREPHTHALAMIDE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium on carbon.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol, and other nucleophiles.
Major Products
Reduction: The major product is the corresponding diamine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N,N-BIS{2-CHLORO-4-[(4-NITROBENZOYL)AMINO]PHENYL}TEREPHTHALAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-BIS{2-CHLORO-4-[(4-NITROBENZOYL)AMINO]PHENYL}TEREPHTHALAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The chloro groups can participate in substitution reactions, modifying the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-BIS-(2-CHLORO-4-NITRO-PHENYL)-TEREPHTHALAMIDE
- N,N-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE
- N,N-BIS-(3-CHLORO-4-FLUORO-PHENYL)-TEREPHTHALAMIDE
Properties
Molecular Formula |
C34H22Cl2N6O8 |
---|---|
Molecular Weight |
713.5 g/mol |
IUPAC Name |
1-N,4-N-bis[2-chloro-4-[(4-nitrobenzoyl)amino]phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H22Cl2N6O8/c35-27-17-23(37-31(43)21-5-11-25(12-6-21)41(47)48)9-15-29(27)39-33(45)19-1-2-20(4-3-19)34(46)40-30-16-10-24(18-28(30)36)38-32(44)22-7-13-26(14-8-22)42(49)50/h1-18H,(H,37,43)(H,38,44)(H,39,45)(H,40,46) |
InChI Key |
QVXSIDVDOWXHTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)C(=O)NC4=C(C=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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